molecular formula C7H9N3 B13875262 3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine

3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B13875262
M. Wt: 135.17 g/mol
InChI Key: MOCLVQZXYBBCJW-UHFFFAOYSA-N
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Description

3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which then undergoes cyclization to yield the desired pyrazolopyridine compound . Another approach involves the use of azidomethyl intermediates, which are cyclized under electrophilic conditions to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce substituents.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation . Additionally, it may interact with other enzymes and receptors, modulating various signaling pathways involved in disease progression .

Comparison with Similar Compounds

3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

3-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H9N3/c1-5-6-4-8-3-2-7(6)10-9-5/h4H,2-3H2,1H3,(H,9,10)

InChI Key

MOCLVQZXYBBCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NCCC2=NN1

Origin of Product

United States

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